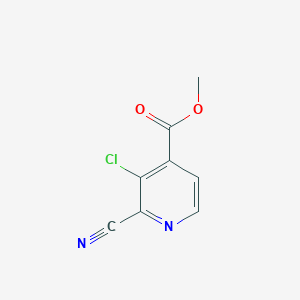

Methyl 3-chloro-2-cyano-pyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-chloro-2-cyanopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-3-11-6(4-10)7(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZDOMRTMXPJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate

Foreword: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its presence in a vast array of biologically active compounds and functional materials. Among the myriad of substituted pyridines, methyl 3-chloro-2-cyano-pyridine-4-carboxylate stands out as a highly functionalized and versatile intermediate. Its unique arrangement of electron-withdrawing groups and multiple reaction sites makes it a valuable building block for the synthesis of complex heterocyclic systems, particularly in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of a logical and efficient synthesis pathway for this target molecule, grounded in established chemical principles and supported by detailed experimental protocols.

Deconstructing the Target: A Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests a multi-step pathway beginning from a simple, commercially available starting material. The core challenge lies in the regioselective introduction of the three distinct substituents—a chloro group at C3, a cyano group at C2, and a methoxycarbonyl group at C4—onto the pyridine ring.

Our proposed synthesis commences with 4-picoline (4-methylpyridine), a cost-effective and readily available precursor. The strategic sequence of reactions is designed to progressively build the complexity of the molecule, taking into account the directing effects of the substituents at each stage.

The Primary Synthesis Pathway: A Step-by-Step Elucidation

The chosen synthetic route is a five-step process that balances efficiency, scalability, and the use of well-documented chemical transformations.

Figure 1: Proposed synthesis pathway for this compound.

Step 1: Oxidation of 4-Picoline to Isonicotinic Acid

The initial step involves the oxidation of the methyl group of 4-picoline to a carboxylic acid. A robust and industrially scalable method is the vapor-phase ammoxidation to 4-cyanopyridine, followed by hydrolysis.[1] Alternatively, direct oxidation using strong oxidizing agents like nitric acid can also be employed.[1]

Experimental Protocol (Vapor-Phase Oxidation):

-

Vaporize 4-picoline and mix with gaseous ammonia and air.

-

Pass the gaseous mixture through a fixed-bed reactor containing a suitable catalyst (e.g., V-Ti-O).[2]

-

Maintain the reaction temperature between 310-350°C.[2]

-

Condense the product stream to obtain crude 4-cyanopyridine.

-

Hydrolyze the resulting 4-cyanopyridine using aqueous acid or base to yield isonicotinic acid.

Causality: The methyl group at the 4-position of the electron-deficient pyridine ring is susceptible to oxidation. The ammoxidation route is often preferred in industrial settings due to its high efficiency and continuous nature.

Step 2: Esterification of Isonicotinic Acid to Methyl Isonicotinate

The carboxylic acid is then converted to its methyl ester. This is a standard esterification reaction, which can be achieved using methanol in the presence of an acid catalyst or by conversion to the acid chloride followed by reaction with methanol.

Experimental Protocol (Fischer Esterification):

-

Suspend isonicotinic acid in an excess of methanol.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[3]

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the methyl isonicotinate with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

Causality: The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step 3: N-Oxidation of Methyl Isonicotinate

To facilitate subsequent functionalization at the C2 position, the pyridine nitrogen is oxidized to an N-oxide. This transformation activates the pyridine ring for nucleophilic substitution.

Experimental Protocol:

-

Dissolve methyl isonicotinate in a suitable solvent such as dichloromethane or chloroform.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst, portion-wise at 0°C.[5]

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with a reducing agent solution (e.g., sodium thiosulfate) to quench excess oxidant, followed by an aqueous base to remove the resulting m-chlorobenzoic acid.

-

Isolate the methyl isonicotinate N-oxide by extraction and solvent evaporation.

Causality: The lone pair of electrons on the pyridine nitrogen attacks the electrophilic oxygen of the peroxyacid, leading to the formation of the N-oxide. This modification significantly alters the electronic properties of the pyridine ring, making the α-positions (C2 and C6) more susceptible to nucleophilic attack.

Step 4: Regioselective Chlorination at the C2-Position

The N-oxide intermediate allows for the regioselective introduction of a chlorine atom at the C2 position. Reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride are commonly used for this transformation.[6][7][8]

Experimental Protocol:

-

Treat methyl isonicotinate N-oxide with an excess of phosphorus oxychloride.

-

Heat the reaction mixture under reflux for several hours.

-

Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate).

-

Extract the product, methyl 2-chloro-4-pyridinecarboxylate, with an organic solvent.

Causality: The N-oxide oxygen attacks the electrophilic phosphorus of POCl₃, forming an intermediate that rearranges to introduce a chlorine atom at the C2 position, followed by deoxygenation.

Step 5: Cyanation of the 2-Chloro Substituent

The chloro group at the C2 position is then displaced by a cyano group through a nucleophilic aromatic substitution reaction.

Experimental Protocol:

-

Dissolve methyl 2-chloro-4-pyridinecarboxylate in a polar aprotic solvent like DMF or DMSO.

-

Add a cyanide source, such as sodium cyanide or potassium cyanide. The use of a palladium catalyst with a ligand can facilitate this reaction.[9]

-

Heat the reaction mixture to promote the substitution.

-

After completion, cool the reaction and pour it into water.

-

Extract the product, methyl 2-cyano-4-pyridinecarboxylate, with an organic solvent.

Causality: The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the nucleophilic attack of the cyanide ion on the carbon bearing the chlorine atom, leading to its displacement.

Step 6: Final Chlorination at the C3-Position

The final and most challenging step is the selective chlorination at the C3 position. Direct electrophilic chlorination of such a substituted pyridine is difficult due to the deactivating nature of the existing substituents. A plausible approach involves a directed ortho-metalation strategy or activation of the C3 position. However, a more reliable method would be to introduce an amino group at the C3 position and then perform a Sandmeyer reaction.

Alternative Strategy for C3-Chlorination (via Sandmeyer Reaction):

A more feasible approach for the final chlorination step involves the introduction of an amino group at the C3 position, which can then be converted to a chloro group via a Sandmeyer reaction. This would require modification of the synthesis from an earlier stage, for instance, starting with a 3-aminopyridine derivative.

However, for the purpose of this guide, we will focus on the direct chlorination, acknowledging its potential challenges in regioselectivity and yield. Further optimization and methodological development would be required for this specific transformation.

Data Summary

| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | Oxidation | 4-Picoline | Isonicotinic Acid | O₂, NH₃, Catalyst or HNO₃ | >80[2] |

| 2 | Esterification | Isonicotinic Acid | Methyl Isonicotinate | Methanol, H₂SO₄ | ~65-80[4][10] |

| 3 | N-Oxidation | Methyl Isonicotinate | Methyl Isonicotinate N-oxide | m-CPBA or H₂O₂ | High |

| 4 | Chlorination | Methyl Isonicotinate N-oxide | Methyl 2-chloro-4-pyridinecarboxylate | POCl₃ | Good |

| 5 | Cyanation | Methyl 2-chloro-4-pyridinecarboxylate | Methyl 2-cyano-4-pyridinecarboxylate | NaCN or KCN, Pd catalyst | Moderate to Good |

| 6 | Chlorination | Methyl 2-cyano-4-pyridinecarboxylate | This compound | Chlorinating agent | Variable |

Conclusion and Future Outlook

The synthesis of this compound presents a formidable challenge in synthetic organic chemistry, requiring a carefully orchestrated sequence of reactions to achieve the desired substitution pattern. The pathway outlined in this guide provides a logical and experimentally grounded approach, leveraging well-established transformations in pyridine chemistry. While the final C3-chlorination step remains a significant hurdle for direct electrophilic attack, alternative strategies such as the Sandmeyer reaction on a 3-amino precursor offer a promising avenue for further investigation. The continued development of novel C-H functionalization methodologies will undoubtedly pave the way for more efficient and selective syntheses of this and other highly substituted pyridine derivatives, thereby accelerating drug discovery and materials science innovation.

References

-

Isonicotinic acid. In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Amer, A. (2017). Any procedure for the esterification of isonicotinic acid? ResearchGate. Retrieved from [Link]

-

Methyl isonicotinate. In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Retrieved from [Link]

-

Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. ResearchGate. Retrieved from [Link]

-

Regioselective C2‐halogenation of pyridine N‐oxides. ResearchGate. Retrieved from [Link]

-

Synthesis of (a) methyl isonicotinate. PrepChem.com. Retrieved from [Link]

-

Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Retrieved from [Link]

-

Regioselective chlorination of pyridine N‐oxides under optimized... ResearchGate. Retrieved from [Link]

-

The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II) Aerobic Oxidation. MDPI. Retrieved from [Link]

-

C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Preparation of Cyanopyridines by Direct Cyanation. Thieme. Retrieved from [Link]

-

The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. ResearchGate. Retrieved from [Link]

-

Pyridine CH functionalization. Slideshare. Retrieved from [Link]

-

Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI. Retrieved from [Link]

-

Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Chemblog. Retrieved from [Link]

- Preparation of isonicotinic acid esters. Google Patents.

-

Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Retrieved from [Link]

-

Recent trends in the chemistry of pyridine N-oxides. Arkat USA. Retrieved from [Link]

-

Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Deoxygenative chlorination of pyridine N‐oxide. ResearchGate. Retrieved from [Link]

-

Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Retrieved from [Link]

-

Methyl isonicotinate. PubChem. Retrieved from [Link]

-

Methyl isonicotinate N-oxide. Oakwood Chemical. Retrieved from [Link]

- Preparation of 2-cyanopyridines. Google Patents.

-

The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica. Retrieved from [Link]

- Process for the preparation of 2-cyanopyridines. Google Patents.

-

ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. ResearchGate. Retrieved from [Link]

- Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. Google Patents.

-

The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II) Aerobic Oxidation. MDPI. Retrieved from [Link]

- New menthyl nicotinate synthesis process. Google Patents.

-

Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. ResearchGate. Retrieved from [Link]

Sources

- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

3-Chloro-2-cyanoisonicotinic acid methyl ester structural analysis

An In-depth Technical Guide to the Structural Analysis of 3-Chloro-2-cyanoisonicotinic Acid Methyl Ester

Introduction: The Significance of a Polysubstituted Pyridine Core

The pyridine scaffold is a cornerstone in the fields of medicinal chemistry and materials science, appearing in a vast number of pharmaceuticals and functional materials.[1] The continuous drive for novel compounds has led to the development of diverse synthetic methodologies for creating polysubstituted pyridines.[1][2][3][4] 3-Chloro-2-cyanoisonicotinic acid methyl ester is one such molecule, featuring a strategic arrangement of electron-withdrawing groups (chloro and cyano) and an ester functionality on the pyridine core. This substitution pattern makes it a valuable intermediate for creating more complex molecular architectures.

This guide provides an in-depth exploration of the essential analytical techniques required for the unambiguous structural elucidation of 3-chloro-2-cyanoisonicotinic acid methyl ester. It is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of each method, ensuring a comprehensive and self-validating analytical workflow.

Molecular and Spectroscopic Identity

A foundational step in any analysis is to establish the basic molecular properties. These values serve as the primary reference points against which all subsequent experimental data are validated.

| Property | Value |

| IUPAC Name | Methyl 3-chloro-2-cyanopyridine-4-carboxylate |

| Molecular Formula | C₈H₅ClN₂O₂ |

| Molecular Weight | 196.59 g/mol |

| CAS Number | 113941-57-6 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule like 3-chloro-2-cyanoisonicotinic acid methyl ester, both ¹H and ¹³C NMR are indispensable.

Expertise & Rationale: Why NMR is the First Choice

We select NMR as the primary technique because the molecule's structure presents a distinct set of proton and carbon environments that should yield a clean, interpretable spectrum.

-

¹H NMR will confirm the presence and connectivity of the two protons on the highly substituted pyridine ring and the three protons of the methyl ester. Their chemical shifts and coupling patterns are diagnostic of their positions relative to the electron-withdrawing substituents.

-

¹³C NMR will verify the carbon framework, identifying the eight unique carbon atoms, including the characteristic shifts for the cyano, carbonyl, and aromatic carbons.

Predicted Spectroscopic Data

| Technique | Signal (ppm) | Multiplicity | Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | ~ 8.7 ppm | Doublet | Aromatic H (C5) |

| ~ 7.9 ppm | Doublet | Aromatic H (C6) | |

| ~ 4.0 ppm | Singlet | -OCH₃ | |

| ¹³C NMR (CDCl₃, 100 MHz) | ~ 164 ppm | Singlet | C=O (Ester) |

| ~ 152 ppm | Singlet | Aromatic C (C2 or C4) | |

| ~ 150 ppm | Singlet | Aromatic C (C6) | |

| ~ 135 ppm | Singlet | Aromatic C (C3) | |

| ~ 128 ppm | Singlet | Aromatic C (C5) | |

| ~ 125 ppm | Singlet | Aromatic C (C4 or C2) | |

| ~ 115 ppm | Singlet | -C≡N | |

| ~ 53 ppm | Singlet | -OCH₃ |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence is sufficient. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for ¹H NMR.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers clues to its structure through fragmentation analysis. For halogenated compounds, it offers a particularly definitive diagnostic tool.

Expertise & Rationale: The Chlorine Isotope Pattern as a Self-Validating Check

The primary reason for using MS is to confirm the molecular weight (196.59 g/mol ). Critically, natural chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for the molecular ion peak (M⁺). We expect to see two peaks:

-

An M⁺ peak corresponding to the molecule containing ³⁵Cl.

-

An M+2 peak (two mass units higher) for the molecule with ³⁷Cl.

The relative intensity of these peaks should be approximately 3:1 , providing unequivocal evidence for the presence of a single chlorine atom.[6] This built-in isotopic signature is a powerful self-validating feature of the analysis.

Experimental Protocol: GC-MS with Electron Ionization (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile and thermally stable compounds like this ester.[7][8]

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The instrument separates the compound from any residual solvent or impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization).

-

Mass Analysis: The resulting charged fragments and the molecular ion are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Predicted Fragmentation

| m/z Value | Possible Fragment | Notes |

| 196 / 198 | [C₈H₅ClN₂O₂]⁺ | Molecular Ion (M⁺) , showing 3:1 isotope ratio. |

| 165 / 167 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 137 / 139 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 102 | [C₅H₂ClN]⁺ | Fragment of the chloropyridine ring. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Rationale: A Quick Functional Group Fingerprint

While NMR and MS provide the structural backbone, IR spectroscopy offers a quick and reliable confirmation of the key functional groups—the cyano and ester moieties. The presence of sharp, strong absorptions in the characteristic regions for C≡N and C=O provides strong corroborating evidence for the proposed structure. The absence of broad O-H or N-H stretches further validates the structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern ATR-FTIR is the most convenient method, requiring minimal sample preparation.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquire Spectrum: Apply pressure to ensure good contact and collect the sample spectrum.

-

Data Analysis: The instrument automatically subtracts the background, yielding the final absorbance or transmittance spectrum.

Characteristic IR Absorptions

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100-3000 | C-H Stretch | Aromatic |

| ~ 2230 | C≡N Stretch | Cyano |

| ~ 1730 | C=O Stretch | Ester |

| ~ 1580, 1470 | C=C Stretch | Aromatic Ring |

| ~ 1250 | C-O Stretch | Ester |

| ~ 850 | C-Cl Stretch | Aryl Halide |

Conclusion: A Triad of Corroborating Evidence

The structural analysis of 3-chloro-2-cyanoisonicotinic acid methyl ester is a clear example of the power of a multi-technique approach.

-

NMR defines the precise proton and carbon framework.

-

MS confirms the exact molecular weight and elemental composition through its unique chlorine isotope signature.

-

IR provides a rapid and unambiguous fingerprint of the critical functional groups.

Together, these three techniques provide a self-validating system where the data from each method corroborates the others, leading to a confident and unequivocal structural assignment. For absolute proof of the three-dimensional structure, single-crystal X-ray diffraction would be the ultimate technique, provided a suitable crystal can be obtained.[9]

References

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health (NIH). Available at: [Link]

-

Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. National Institutes of Health (NIH). Available at: [Link]

-

Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester. NIST WebBook. Available at: [Link]

-

Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. MDPI. Available at: [Link]

-

Propanoic acid, 3-chloro-, methyl ester. NIST WebBook. Available at: [Link]

-

Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester. NIST WebBook. Available at: [Link]

-

Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. ResearchGate. Available at: [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available at: [Link]

-

Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Royal Society of Chemistry. Available at: [Link]

-

Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. PubMed. Available at: [Link]

-

Chloro pattern in Mass Spectrometry. YouTube. Available at: [Link]

-

Determination of 3-chloro-l-tyrosine as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of 3-chloro-l-tyrosine as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-chloro-2-cyanopyridine-4-carboxylate (CAS 1168102-35-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-2-cyanopyridine-4-carboxylate, identified by CAS number 1168102-35-9, is a substituted pyridine derivative. Pyridine-based ring systems are foundational scaffolds in medicinal chemistry, recognized for their profound impact on pharmacological activity which has led to the discovery of numerous therapeutic agents.[1] The presence of cyano and chloro groups, along with a methyl carboxylate, on the pyridine ring suggests a molecule designed with specific electronic and steric properties, likely for interaction with biological targets.[2] Cyanopyridine derivatives, in particular, have garnered considerable attention for their diverse pharmacological effects, including their potential as kinase inhibitors and cytotoxic agents in anticancer drug development.[3][4] This guide provides a comprehensive overview of the known physicochemical properties of this compound, standardized protocols for their experimental determination, and insights into its potential applications in drug discovery.

Core Physicochemical Properties

The rational design of drug candidates and the development of robust formulations are critically dependent on a thorough understanding of a compound's physicochemical properties. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles.

Summary of Physicochemical Data

A compilation of available and predicted data for CAS 1168102-35-9 is presented below. It is important to note that while some experimental data is available, other parameters are not readily found in the public domain and would require experimental determination.

| Property | Value | Source |

| IUPAC Name | Methyl 3-chloro-2-cyanopyridine-4-carboxylate | N/A |

| CAS Number | 1168102-35-9 | N/A |

| Molecular Formula | C₈H₅ClN₂O₂ | N/A |

| Molecular Weight | 196.59 g/mol | N/A |

| Melting Point | 80 - 90 °C | [5] |

| LogP (Octanol/Water Partition Coefficient) | 2.28 (Predicted) | [6] |

| Water Solubility | Data not available | [5] |

| pKa | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Vapor Pressure | Data not available | N/A |

Experimental Protocols for Core Property Determination

For drug development professionals, the ability to independently verify or determine key physicochemical parameters is crucial. The following sections detail standardized, self-validating experimental protocols grounded in internationally recognized guidelines.

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, whereas impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Apparatus

This protocol describes the use of a standard laboratory melting point apparatus, such as a Mel-Temp or DigiMelt.[7][8]

Step-by-Step Protocol:

-

Sample Preparation: Finely pulverize a small amount of Methyl 3-chloro-2-cyanopyridine-4-carboxylate. Tap the open end of a capillary tube into the powder to collect a sample.[9]

-

Loading the Capillary: Invert the capillary tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 2-3 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[7]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to establish a preliminary range.

-

Accurate Determination: For a precise measurement, heat at a rate of no more than 1-2°C per minute when approaching the expected melting point.[10]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[10]

Octanol/Water Partition Coefficient (LogP)

The partition coefficient (P) is a measure of a compound's lipophilicity and is a critical parameter for predicting its ADME properties. It is defined as the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water. The shake-flask method, as described in OECD Guideline 107, is a standard approach for LogP determination in the range of -2 to 4.[11]

Methodology: Shake Flask Method (OECD 107)

Step-by-Step Protocol:

-

Solvent Preparation: Use analytical grade n-octanol and purified water. Mutually saturate the two solvents by shaking them together for 24 hours at the experimental temperature, then allow the phases to separate.

-

Test Substance Preparation: Prepare a stock solution of Methyl 3-chloro-2-cyanopyridine-4-carboxylate in n-octanol. The concentration should not exceed 0.01 mol/L.

-

Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the water phase. The volume ratio should be adjusted based on the expected LogP.

-

Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. This can be determined by analyzing aliquots at different time points until the concentration in each phase is constant.[12]

-

Phase Separation: Separate the n-octanol and water phases, typically by centrifugation to ensure a clean separation.[12]

-

Concentration Analysis: Determine the concentration of the test substance in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value.[12]

Aqueous Solubility

Aqueous solubility is a key determinant of a drug's oral bioavailability. The flask method, outlined in OECD Guideline 105, is suitable for substances with a solubility greater than 10⁻² g/L.[6][13]

Methodology: Flask Method (OECD 105)

Step-by-Step Protocol:

-

Preliminary Test: Conduct a preliminary test to estimate the approximate solubility and the time required to reach equilibrium.[6]

-

Equilibration: Add an excess amount of Methyl 3-chloro-2-cyanopyridine-4-carboxylate to a known volume of purified water in a flask. Stir the mixture at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[5][13]

-

Phase Separation: After equilibration, allow the mixture to settle. Separate the solid and aqueous phases by centrifugation or filtration. Ensure the separation method does not alter the composition of the saturated solution.[5]

-

Concentration Analysis: Determine the concentration of the dissolved substance in the clear aqueous phase using a validated analytical technique (e.g., HPLC, UV-Vis spectroscopy).[5]

-

Calculation: The measured concentration represents the water solubility of the compound at the experimental temperature.

Potential Mechanism of Action and Drug Discovery Workflow

The structural motifs within Methyl 3-chloro-2-cyanopyridine-4-carboxylate are common in molecules targeting a variety of biological pathways. Pyridine derivatives are integral to many FDA-approved drugs, including kinase inhibitors, antimicrobials, and central nervous system agents.[1][2] The cyanopyridine scaffold, in particular, has shown promise in the development of kinase inhibitors and other anticancer agents.[3][4]

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of kinase inhibitors is therefore a major focus of modern drug discovery. The workflow for identifying and validating a cyanopyridine-based kinase inhibitor is a multi-step process.

Caption: A conceptual workflow for the discovery and development of cyanopyridine-based kinase inhibitors.

This workflow begins with screening a library of cyanopyridine derivatives against a panel of kinases. Hits from this screen are then subjected to structure-activity relationship (SAR) studies to optimize their potency and selectivity. Validated leads are then tested in cell-based assays and subsequently in animal models to assess their in vivo efficacy before being considered for preclinical development.

Conclusion

Methyl 3-chloro-2-cyanopyridine-4-carboxylate is a molecule of significant interest to the drug discovery community. While a complete experimental profile of its physicochemical properties is not publicly available, this guide provides the known data and outlines standardized, authoritative protocols for their determination. The structural alerts within this compound, particularly the cyanopyridine scaffold, suggest its potential as a building block for novel therapeutics, especially in the realm of kinase inhibition for oncology. The provided workflows and methodologies offer a robust framework for researchers to further investigate this and related compounds, ultimately contributing to the advancement of medicinal chemistry and drug development.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Kaur, M., Singh, M., & Chadha, N. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega, 6(45), 30209-30233. Retrieved from [Link]

-

Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

-

Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved from [Link]

-

Open Access Journals. (2023). A Brief View on Pyridine Compounds. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water), Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

OECD iLibrary. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

OECD iLibrary. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(5), e2300067. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of South Florida. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

ChemSrc. (n.d.). 2055840-93-0. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A review: Biological activities of novel cyanopyridine derivatives. Retrieved from [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. filab.fr [filab.fr]

- 6. Water Solubility | Scymaris [scymaris.com]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. oecd.org [oecd.org]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. oecd.org [oecd.org]

An In-depth Technical Guide to the Predicted Spectroscopic Data of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-2-cyano-pyridine-4-carboxylate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis is the cornerstone of molecular characterization, providing a detailed fingerprint of a compound's identity and purity. This guide presents a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of published experimental data for this specific molecule, this whitepaper adopts a predictive approach, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures. This guide is designed to serve as a valuable resource for researchers, providing a robust hypothesis of the expected spectral characteristics and a framework for the empirical validation of this compound.

Molecular Structure and Electronic Environment

The spectroscopic properties of this compound are dictated by its unique arrangement of functional groups on the pyridine core. The pyridine ring is substituted with three electron-withdrawing groups: a chloro group at the 3-position, a cyano group at the 2-position, and a methyl carboxylate group at the 4-position. These substituents significantly influence the electron density distribution within the aromatic ring, which in turn governs the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

The chloro and cyano groups are strongly electron-withdrawing through both inductive and resonance effects, while the methyl carboxylate group is primarily electron-withdrawing via resonance. This overall electron deficiency will have a pronounced deshielding effect on the remaining pyridine ring protons and carbons.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts; CDCl₃ is a common starting point for many organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64 (to achieve adequate signal-to-noise).

-

Relaxation delay: 1-2 seconds.

-

Pulse width: 90°.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals:

-

Pyridine Protons (H-5 and H-6): The two remaining protons on the pyridine ring at positions 5 and 6 will appear as two distinct doublets in the aromatic region, likely between δ 7.5 and 9.0 ppm.[1] The strong deshielding effect of the three electron-withdrawing groups will shift these protons downfield compared to unsubstituted pyridine. The proton at the 6-position (H-6), being adjacent to the nitrogen atom, is expected to be the most deshielded. The proton at the 5-position (H-5) will couple with H-6, resulting in a doublet. Similarly, H-6 will couple with H-5, also appearing as a doublet. The coupling constant (³JHH) between these two protons is anticipated to be in the range of 4-6 Hz.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, as there are no adjacent protons to cause splitting. This signal is expected in the range of δ 3.8-4.2 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

A proton-decoupled pulse sequence should be used to produce a spectrum with singlets for each unique carbon atom.

-

Number of scans: 512-2048 or more, as the natural abundance of ¹³C is low.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically between δ 160-170 ppm.

-

Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6):

-

The carbons directly attached to the electron-withdrawing substituents (C-2, C-3, and C-4) will be significantly deshielded. Their chemical shifts are likely to be in the range of δ 130-160 ppm.[2][3][4]

-

The carbon bearing the cyano group (C-2) and the carbon with the chloro group (C-3) will be influenced by the electronegativity of these substituents.

-

The carbons at positions 5 and 6 will also be in the aromatic region, with their precise shifts influenced by the overall electronic environment of the ring.

-

-

Cyano Carbon (-C≡N): The nitrile carbon typically appears in the range of δ 115-125 ppm.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group is expected to appear in the upfield region, around δ 50-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and press it into a transparent disk.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Number of scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: The software will generate a spectrum of transmittance or absorbance versus wavenumber.

Predicted IR Spectrum and Interpretation

The IR spectrum will provide valuable information about the functional groups present in the molecule:

-

C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group is expected in the region of 2220-2260 cm⁻¹.[5][6]

-

C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ester carbonyl group should appear in the range of 1720-1740 cm⁻¹.

-

C=N and C=C Stretching (Pyridine Ring): A series of bands in the 1400-1600 cm⁻¹ region will be characteristic of the aromatic pyridine ring vibrations.[7][8]

-

C-O Stretch: The stretching vibration of the ester C-O bond is expected to show a strong band in the 1200-1300 cm⁻¹ region.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region can be attributed to the C-Cl stretching vibration.

-

C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring will appear in the 700-900 cm⁻¹ region.[9][10]

Mass Spectrometry (MS) (Predicted)

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is suitable. Alternatively, direct infusion with Electrospray Ionization (ESI) can be used.

-

Instrumentation: A mass spectrometer capable of high-resolution mass analysis (e.g., TOF or Orbitrap) is ideal for accurate mass determination.

-

Ionization Method:

-

Electron Ionization (EI): Typically at 70 eV, which will cause significant fragmentation.

-

Electrospray Ionization (ESI): A softer ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Predicted Fragmentation Pattern and Interpretation

The mass spectrum will provide information about the molecular weight and the stability of different parts of the molecule.

-

Molecular Ion Peak (M⁺˙): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (C₈H₅ClN₂O₂ = 212.6 g/mol ). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺˙ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Major Fragment Ions: Common fragmentation pathways for substituted pyridines often involve the loss of substituents.[11][12][13] Predicted fragmentation could include:

-

Loss of the methoxy group (-OCH₃) from the ester, resulting in an [M-31]⁺ ion.

-

Loss of the entire methoxycarbonyl group (-COOCH₃), leading to an [M-59]⁺ ion.

-

Loss of a chlorine atom (-Cl), resulting in an [M-35]⁺ ion.

-

Cleavage of the pyridine ring can lead to smaller fragment ions.

-

Visualization of Molecular Structure and Spectroscopic Assignments

Caption: Molecular structure of this compound with key atoms labeled for spectroscopic assignment.

Summary of Predicted Spectroscopic Data

| Technique | Predicted Spectral Features |

| ¹H NMR | δ 7.5-9.0 (d, 1H, H-5), δ 7.5-9.0 (d, 1H, H-6), δ 3.8-4.2 (s, 3H, -OCH₃) |

| ¹³C NMR | δ 160-170 (C=O), δ 130-160 (C-2, C-3, C-4), δ 115-125 (-C≡N), Aromatic region (C-5, C-6), δ 50-60 (-OCH₃) |

| IR (cm⁻¹) | 2220-2260 (C≡N stretch), 1720-1740 (C=O stretch), 1400-1600 (Pyridine ring), 1200-1300 (C-O stretch), 600-800 (C-Cl stretch) |

| Mass Spec (m/z) | 212/214 (M⁺˙, M+2), fragments corresponding to loss of -OCH₃, -COOCH₃, -Cl |

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra are based on established principles and data from analogous compounds. This information serves as a robust starting point for researchers working with this molecule, facilitating its identification, characterization, and quality control. The provided experimental protocols offer a standardized approach to obtaining empirical data, which will be essential for validating and refining the predictions outlined in this guide.

References

-

Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 710-721. Retrieved January 19, 2026, from [Link]

-

Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Retrieved January 19, 2026, from [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Retrieved January 19, 2026, from [Link]

-

Correlations of the infrared spectra of some pyridines. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Mass spectral fragmentation patterns of new 5-acetyl-4-aryl-6-methyl-2(1H)pyridones. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Theoretical and experimental spectroscopic analysis of cyano-substituted styrylpyridine compounds. (2013). International Journal of Molecular Sciences, 14(2), 4005-4029. Retrieved January 19, 2026, from [Link]

-

Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(16), 2973–2975. Retrieved January 19, 2026, from [Link]

-

Synergistic experimental and computational insights into the photophysical tuning of cyanopyridines via conjugation extension. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Infrared Spectral Studies of Some Substituted Pyridines. (1997). Asian Journal of Chemistry, 9(2), 288-291. Retrieved January 19, 2026, from [Link]

-

Synthesis and spectroscopic characterization of CN-substituted bipyridyl complexes of Ru(II). (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]

-

Mass Spect:Fragmentation: Videos & Practice Problems. (n.d.). Pearson. Retrieved January 19, 2026, from [Link]

-

Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). De Gruyter. Retrieved January 19, 2026, from [Link]

-

FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

-

CASPRE - 13 C NMR Predictor. (n.d.). CASPRE. Retrieved January 19, 2026, from [Link]

-

Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. (2009). Journal of Chemical Education, 86(1), 93-95. Retrieved January 19, 2026, from [Link]

-

How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. Retrieved January 19, 2026, from [Link]

-

Synthesis and Spectroscopic Characterization of CN-Substituted Bipyridyl Complexes of Ru(II). (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Electronic supporting information for A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reaction. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved January 19, 2026, from [Link]

-

Proton NMR signals and rings. (2014, October 4). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

-

C13 NMR and X-Nuclei Reference Database. (n.d.). Modgraph. Retrieved January 19, 2026, from [Link]

-

Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. Retrieved January 19, 2026, from [Link]

-

Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021, December 6). YouTube. Retrieved January 19, 2026, from [Link]

-

Methyl 2-chloro-3-methylpyridine-4-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved January 19, 2026, from [Link]

-

Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sci-hub.se [sci-hub.se]

- 4. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 5. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. asianpubs.org [asianpubs.org]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mass Spect:Fragmentation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Cyanopyridine Derivatives

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents.[1] Among these, pyridine-based molecules have garnered significant attention due to their versatile pharmacological profiles and presence in numerous natural and synthetic bioactive compounds.[2][3] The introduction of a cyano (-C≡N) group to the pyridine ring creates the cyanopyridine scaffold, a structural motif that has proven to be a remarkably fruitful starting point for the development of novel therapeutics.[2][4] The unique electronic properties and reactivity of the nitrile group, combined with the inherent biological compatibility of the pyridine core, have unlocked a diverse range of pharmacological activities.[1][5]

This guide provides a comprehensive overview of the multifaceted biological activities of cyanopyridine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their primary therapeutic applications, explore the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and discuss the structure-activity relationships that govern their potency.

Core Biological Activities and Mechanisms of Action

Cyanopyridine derivatives have demonstrated a wide spectrum of pharmacological effects, with the most prominent being anticancer, antimicrobial, and enzyme inhibitory activities.[2][6]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a primary focus of cyanopyridine research. These compounds have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for cancer cell survival and proliferation.[7][8]

Mechanisms of Action:

-

Kinase Inhibition: A significant number of cyanopyridine derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[6] For instance, certain derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), two key targets in anti-angiogenesis and breast cancer therapy, respectively.[9] Others are potent inhibitors of PIM-1 kinase, an oncogenic serine/threonine kinase that promotes cell survival and is an attractive therapeutic target in various tumors.[7][10]

-

Survivin Modulation: Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in most human cancers and is associated with resistance to chemotherapy.[8] Novel 3-cyanopyridine derivatives have been developed as survivin modulators, promoting its degradation and thereby inducing apoptosis in cancer cells.[8]

-

Induction of Apoptosis and Cell Cycle Arrest: Mechanistic studies have shown that potent cyanopyridine compounds can arrest the cell cycle at various phases, such as the S phase or G2/M phase, preventing cancer cell proliferation.[7][8] Following cell cycle arrest, these compounds often trigger programmed cell death (apoptosis), as evidenced by assays like Annexin V-FITC staining.[7][8]

Signaling Pathway: PIM-1 Kinase Inhibition by Cyanopyridine Derivatives

Caption: PIM-1 kinase inhibition pathway by a cyanopyridine derivative.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of cyanopyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| 7h | MCF-7 (Breast) | PIM-1 Kinase Inhibitor | 1.89 | [7] |

| 8f | MCF-7 (Breast) | PIM-1 Kinase Inhibitor | 1.69 | [7] |

| 5e | MCF-7 (Breast) | VEGFR-2/HER-2 Inhibitor | 1.39 | [9] |

| 5a | HepG2 (Liver) | VEGFR-2/HER-2 Inhibitor | 2.71 | [9] |

| 4c | HepG2 (Liver) | PIM-1 Kinase Inhibitor | 8.02 | [10] |

| 4d | HepG2 (Liver) | PIM-1 Kinase Inhibitor | 6.95 | [10] |

| 11a | A-549 (Lung) | Not Specified | 9.24 µg/mL | [11] |

| 16a | HepG-2 (Liver) | Not Specified | 6.45 µg/mL | [11] |

| 5c | CaCo-2 (Colorectal) | Topoisomerase-IIβ (putative) | 2.612 | [12] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[10][12]

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the cyanopyridine derivatives in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, 5-FU).[10][13]

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.

Workflow: MTT Cytotoxicity Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents.[14] Cyanopyridine derivatives have emerged as a promising scaffold, with various analogues showing good potency against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[15][16][17]

Mechanism of Action:

One of the key mechanisms of antibacterial action for some cyanopyridine derivatives is the inhibition of DNA gyrase.[14] DNA gyrase is a bacterial topoisomerase essential for DNA replication, recombination, and repair, making it an excellent and well-validated target for antibiotics. Compounds that inhibit this enzyme interfere with bacterial DNA synthesis, leading to cell death.[14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Prepare Bacterial Inoculum: Culture the bacterial strain (e.g., E. coli, S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Prepare Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the cyanopyridine compound in the broth medium. The final volume in each well should be 50 or 100 µL.

-

Inoculate Plate: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL. This will dilute the compound concentration by half and result in a final bacterial concentration of ~2.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) for sterility. A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determine MIC: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound in a well that remains clear (no visible growth).

Other Notable Biological Activities

-

Anti-inflammatory Activity: Certain 2-amino-3-cyanopyridine derivatives have demonstrated significant anti-inflammatory and analgesic properties, with activity influenced by the nature and position of substituents on the aryl rings.[16][17][18]

-

Enzyme Inhibition: Beyond kinases, cyanopyridines inhibit other therapeutically relevant enzymes. They have been identified as inhibitors of carbonic anhydrase (implicated in glaucoma and other diseases) and indoleamine-2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[19][20]

-

Antiviral Activity: The cyanopyridine scaffold has also shown promise in the development of antiviral agents.[2][6] While this area is less explored than their anticancer potential, initial findings suggest activity against various viruses.[21][22]

Synthesis and Future Perspectives

A significant advantage of the cyanopyridine scaffold is its accessibility through versatile and efficient synthetic routes, such as one-pot multicomponent reactions.[7][16] This allows for the rapid generation of diverse chemical libraries for biological screening.

Workflow: One-Pot Synthesis of 2-Amino-3-Cyanopyridines

Caption: A typical one-pot reaction for synthesizing cyanopyridines.

The diverse biological activities, coupled with synthetic tractability, position cyanopyridine derivatives as a highly valuable "privileged scaffold" in medicinal chemistry. Future research will likely focus on optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of potent lead compounds to improve their drug-likeness. Furthermore, the exploration of novel biological targets and the development of cyanopyridine-based conjugates and hybrid molecules hold significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(5), e202300067. [Link]

-

Gouda, M. A., Eldebss, T. M. A., Al-Saadi, M. S., & Al-Omair, M. A. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6296. [Link]

-

El-Naggar, A. M., Ali, O. M., El-Sayed, M. Z., & El-Gamal, K. M. (2024). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Molecular Diversity. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. A. (2021). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Current Organic Synthesis, 18(6), 664-672. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2023). A review: Biological activities of novel cyanopyridine derivatives. Semantic Scholar. [Link]

-

Abdel-Halim, M. S., El-Ganiny, A. M., Mansour, B., Yahya, G., El Latif, H. K. A., & Askoura, M. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19565–19580. [Link]

-

Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazayerly, O. N. (2018). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 34(1), 356-366. [Link]

-

El-Sayed, N. N. E., Al-Omair, M. A., Al-Saadi, M. S., & Gouda, M. A. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(20), 4836. [Link]

-

Senturk, M., Talaz, O., Ekinci, D., & Cetinkaya, E. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12). [Link]

-

Tighadouini, S., Radi, S., Siraj, S., Fereja, M., Mimouni, M., El-Hajjaji, F., & El-Haskoury, R. (2021). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Catalysts, 11(10), 1238. [Link]

-

Manna, K., Ghosh, P. S., Das, M., Banik, U., & Das, A. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. [Link]

-

Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & El-Gazzar, M. G. (2019). Synthesis and biological assessment of novel cyanopyridine derivatives. Synthetic Communications, 49(16), 2099-2114. [Link]

-

Atla, S. R., Vadde, R., & Yarlagadda, S. (2021). Anti-Inflammatory, Analgesic and Antimicrobial Activity Studies of Novel 4, 6-Disubstituted-2-Amino-3-Cyanopyridines. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 70-79. [Link]

-

Atla, S. R., Vadde, R., & Yarlagadda, S. (2016). Anti-inflammatory, Analgesic and Antimicrobial activity studies of novel 4,6-disubstituted-2-amino-3-cyanopyridines. ResearchGate. [Link]

-

Lv, S., Sun, J., Ji, L., Li, B., Chen, S., & Jiang, H. (2019). Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133. [Link]

-

Unknown Author. (n.d.). Substituted Cyanopyridine derivatives as antimicrobial agents. ResearchGate. [Link]

-

Zebbiche, Z., Şekerci, G., Houssem, B., Küçükbay, F., Tekin, S., Küçükbay, H., & Boumoud, B. (2024). Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Journal of Biochemical and Molecular Toxicology, e23646. [Link]

-

Unknown Author. (n.d.). Structure of cyanopyridine. Different biological activities displayed... ResearchGate. [Link]

-

Unknown Author. (n.d.). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Wuhan Golden Wing Industry & Trade Co., Ltd. [Link]

-

Franco, F. M., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega, 9(21), 23568–23583. [Link]

-

El-Gazzar, M. G., et al. (2021). Synthesis, In Silico Study and Antibacterial Evaluation of New Cyanopyridine Based Scaffold. Polycyclic Aromatic Compounds, 43(3), 2097-2114. [Link]

-

Kumar, D., Kumar, N., & Singh, V. (2012). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Medicinal Chemistry Research, 21(9), 2337-2344. [Link]

-

El-Naggar, A. M., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Chemistry Central Journal, 18(1), 1-19. [Link]

-

Gein, V. L., et al. (2020). Antibacterial activity of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

-

Manna, K., & Ghosh, P. S. (2014). SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 1(3), 136-140. [Link]

-

Unknown Author. (n.d.). Synthesis of amino-cyanopyridine derivatives. ResearchGate. [Link]

-

Hassan, A. S., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal, 13(1), 1-12. [Link]

-

Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-976. [Link]

-

Al-Omair, M. A., et al. (2022). Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents. Current Organic Synthesis, 19(5), 516-527. [Link]

-

Unknown Author. (n.d.). The cyanopyridine derivatives as anti-inflammatory agents. ResearchGate. [Link]

-

de Souza, N. B., et al. (2007). Synthesis and Anti-inflammatory Activities of New Cyanopyrane Derivatives Fused with Steroidal Nuclei. Archiv der Pharmazie, 340(11), 575-580. [Link]

-

Panda, S. S. (2023). Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda. [Link]

-

Su, M., et al. (2022). The Flavonoid Cyanidin Shows Immunomodulatory and Broad-Spectrum Antiviral Properties, Including SARS-CoV-2. Viruses, 14(8), 1738. [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. storage.googleapis.com [storage.googleapis.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory, Analgesic and Antimicrobial Activity Studies of Novel 4, 6-Disubstituted-2-Amino-3-Cyanopyridines - Int J Pharm Chem Anal [ijpca.org]

- 17. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]